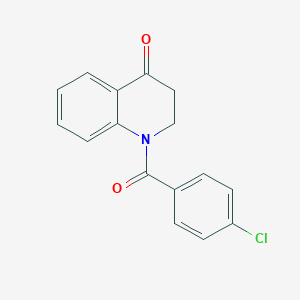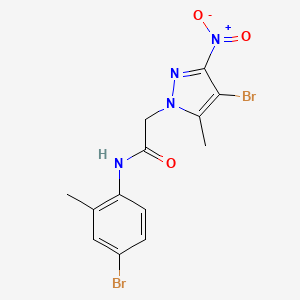![molecular formula C18H18N2O4 B6129022 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid](/img/structure/B6129022.png)
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid: is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. The presence of the benzyl group and the (Z)-but-2-enedioic acid moiety adds to its structural complexity and potential biological activity. Compounds with pyrrolopyrazine scaffolds have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization: One common method involves the cyclization of appropriate precursors.
Ring Annulation: Another approach is the annulation of a pyrazine ring to a pyrrole derivative.
Industrial Production Methods:
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions:
Oxidation: Pyrrolopyrazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Vilsmeier reagent (for formylation), palladium catalysts (for cyclizations).
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, formylation reactions yield formylated pyrrolopyrazine derivatives, while cyclization reactions yield various substituted pyrrolopyrazine scaffolds.
科学研究应用
Chemistry:
Pyrrolopyrazine derivatives are valuable in synthetic chemistry due to their versatile reactivity and ability to form complex structures. They are used as building blocks in the synthesis of more complex molecules.
Biology:
These compounds exhibit a wide range of biological activities, making them important in the development of new pharmaceuticals. They have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents .
Medicine:
In medicine, pyrrolopyrazine derivatives are being explored for their potential to treat various diseases, including cancer, infectious diseases, and inflammatory conditions. Their ability to inhibit kinases makes them promising candidates for targeted cancer therapies.
Industry:
In the industrial sector, these compounds are used in the development of new materials and as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets. For example, its kinase inhibitory activity is due to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds also exhibit significant biological activities, particularly in kinase inhibition.
Pyrrolopyrazinones: These compounds share a similar scaffold but differ in the oxidation state and substitution patterns.
Uniqueness:
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the benzyl group and the (Z)-but-2-enedioic acid moiety further distinguishes it from other pyrrolopyrazine derivatives.
属性
IUPAC Name |
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.C4H4O4/c1-2-5-12(6-3-1)11-13-14-7-4-9-16(14)10-8-15-13;5-3(6)1-2-4(7)8/h1-7,9H,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFZHLXKTHNFLN-BTJKTKAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC=C2C(=N1)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B6128945.png)

![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128957.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B6128965.png)
![3-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-furamide](/img/structure/B6128968.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B6128974.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6128982.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)propanamide](/img/structure/B6128993.png)
![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B6129009.png)
![N-(4-tert-butylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6129019.png)
![6-(2-METHYL-2-PROPANYL)-N-[3-(METHYLSULFANYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B6129030.png)
![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![methyl (5Z)-5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
